

In-Depth Technical Guide: 6-Methylbenzo[b]thiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Methylbenzo[b]thiophene-2-carboxylic acid

Cat. No.: B074233

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CAS Number: 1467-86-3

This technical guide provides a comprehensive overview of **6-Methylbenzo[b]thiophene-2-carboxylic acid**, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document outlines its chemical and physical properties, detailed synthesis protocols, and its role as a modulator of the neurokinin-2 (NK2) receptor, a key target in various physiological and pathological processes.

Compound Identity and Properties

6-Methylbenzo[b]thiophene-2-carboxylic acid is a benzothiophene derivative with a carboxylic acid functional group at the 2-position and a methyl group at the 6-position. Its chemical structure and key identifiers are presented below.

Property	Value	Source
CAS Number	1467-86-3	[1] [2] [3]
Molecular Formula	C ₁₀ H ₈ O ₂ S	[2] [3]
Molecular Weight	192.23 g/mol	[2] [3]
IUPAC Name	6-methyl-1-benzothiophene-2-carboxylic acid	

Physical and Chemical Properties:

While specific experimental data for the melting point, boiling point, and solubility of **6-methylbenzo[b]thiophene-2-carboxylic acid** are not readily available in the cited literature, data for the isomeric 4-methylbenzo[b]thiophene-2-carboxylic acid shows a melting point of 197-198 °C.^[4]

Spectral Data:

Detailed experimental spectral data (¹H NMR, ¹³C NMR) for **6-methylbenzo[b]thiophene-2-carboxylic acid** is not explicitly provided in the searched literature. However, based on the known chemical shifts for related benzothiophene and carboxylic acid structures, the following are predicted key resonances:

- ¹H NMR: The spectrum is expected to show a singlet for the methyl group protons around 2.4 ppm. The aromatic protons will appear in the range of 7.0-8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm.
- ¹³C NMR: The carbonyl carbon of the carboxylic acid is anticipated to resonate in the range of 165-180 ppm. The methyl carbon will appear upfield, around 20-25 ppm. The aromatic and thiophene ring carbons will show signals between 120-145 ppm.

Synthesis and Experimental Protocols

A detailed, specific experimental protocol for the synthesis of **6-methylbenzo[b]thiophene-2-carboxylic acid** is not explicitly described in the available search results. However, a general and adaptable two-step synthesis for substituted benzo[b]thiophene-2-carboxylic acids can be inferred from the synthesis of its derivatives. This process typically involves the formation of a substituted benzo[b]thiophene-2-carboxylate ester, followed by hydrolysis to the carboxylic acid.

A plausible synthetic workflow is outlined below:

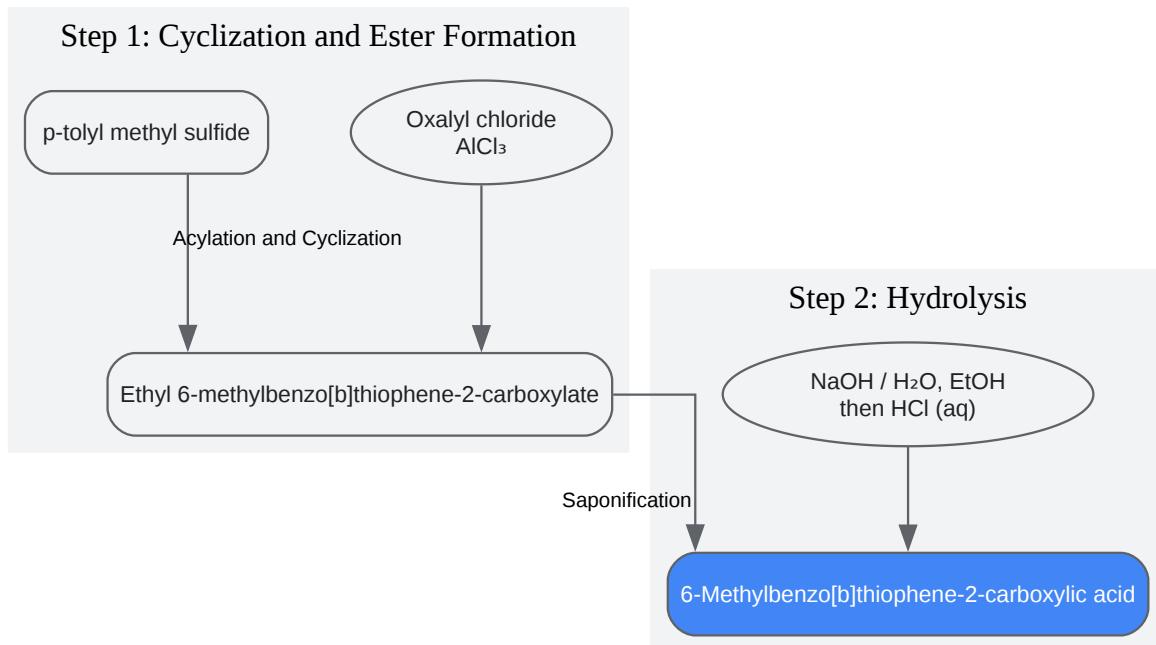
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Figure 1. Plausible synthetic workflow for **6-methylbenzo[b]thiophene-2-carboxylic acid**.

General Experimental Protocol for the Synthesis of Benzo[b]thiophene-2-carboxylic Acids (adapted from a similar synthesis):

Step 1: Synthesis of Ethyl 6-methylbenzo[b]thiophene-2-carboxylate

This step would likely involve a variation of a Gould-Jacobs or related cyclization reaction. A plausible starting material would be 4-methylthiophenol, which would undergo reaction with a suitable three-carbon electrophile to construct the thiophene ring fused to the benzene ring.

Step 2: Hydrolysis to **6-Methylbenzo[b]thiophene-2-carboxylic acid**

- To a solution of ethyl 6-methylbenzo[b]thiophene-2-carboxylate in ethanol, add a solution of sodium hydroxide (e.g., 3N).
- Stir the solution at room temperature overnight.

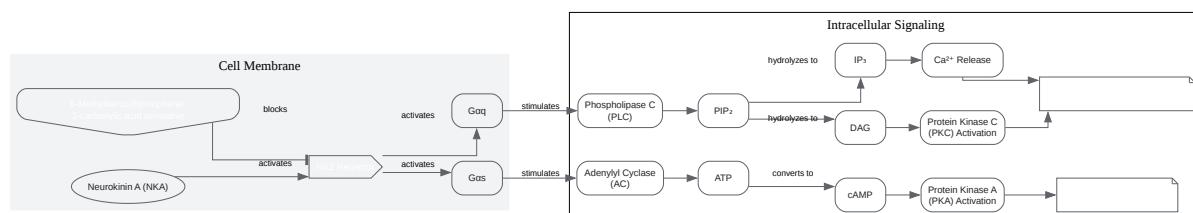
- Concentrate the reaction mixture under reduced pressure to remove the ethanol.
- Dilute the residue with water and acidify with a mineral acid such as 1N HCl.
- The resulting precipitate is collected by filtration, washed with water, and dried to yield **6-methylbenzo[b]thiophene-2-carboxylic acid**.

Biological Activity and Relevance in Drug Discovery

6-Methylbenzo[b]thiophene-2-carboxylic acid serves as a crucial scaffold in the development of potent and selective antagonists for the neurokinin-2 (NK2) receptor. The NK2 receptor, a G-protein coupled receptor (GPCR), is primarily activated by the tachykinin neuropeptide, neurokinin A (NKA).

Neurokinin-2 (NK2) Receptor Signaling Pathways

Activation of the NK2 receptor by its endogenous ligand, NKA, initiates two primary signaling cascades through the coupling to G_{o/q} and G_{a/s} proteins.



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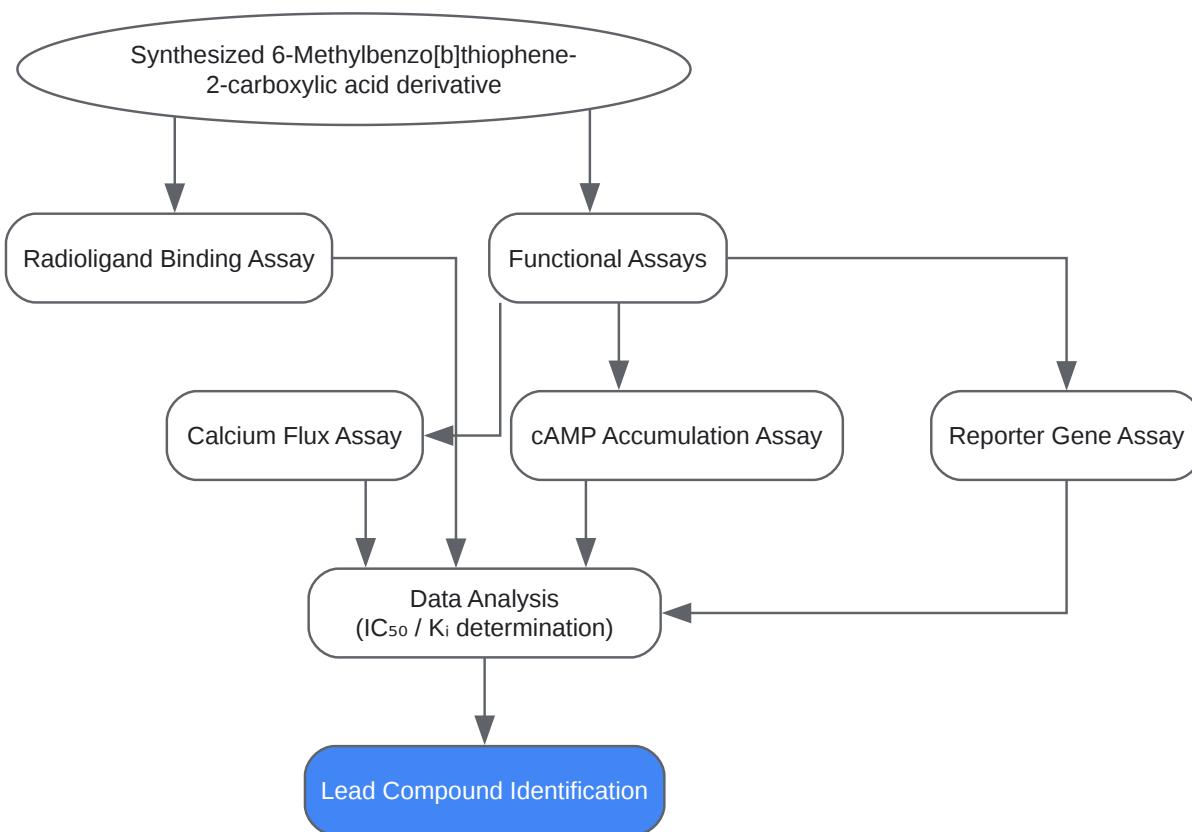
Figure 2. Simplified signaling pathways of the Neurokinin-2 (NK2) receptor.

The antagonism of these pathways by derivatives of **6-methylbenzo[b]thiophene-2-carboxylic acid** makes this compound a valuable starting point for the development of therapeutics for conditions such as inflammatory bowel disease, asthma, and anxiety.

Experimental Protocols for Biological Assays

The evaluation of compounds targeting the NK2 receptor typically involves both binding and functional assays.

Experimental Workflow for NK2 Receptor Antagonist Screening:



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Figure 3. Workflow for screening NK2 receptor antagonists.

4.1. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK2 receptor.

- Materials:

- Cell membranes expressing the human NK2 receptor.
- Radioligand (e.g., [3 H]-SR48968 or a radiolabeled NKA analog).
- Test compound (**6-methylbenzo[b]thiophene-2-carboxylic acid derivative**).
- Non-specific binding control (a high concentration of a known unlabeled NK2 antagonist).
- Assay buffer, wash buffer, scintillation cocktail, glass fiber filters, 96-well plates, filtration apparatus, and a scintillation counter.

- Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well plate, incubate the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
- After incubation, rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the specific binding and generate a competition curve to determine the IC_{50} value of the test compound.

4.2. Functional Assays

Functional assays measure the effect of the test compound on the downstream signaling of the NK2 receptor upon stimulation with an agonist like NKA.

4.2.1. Calcium Flux Assay

This assay measures changes in intracellular calcium concentration, which is a downstream effect of Gq activation.

- Materials:

- Cells stably expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells).
- A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- NK2 receptor agonist (e.g., NKA).
- Test compound.
- A fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

- Procedure:

- Plate the cells in a 96-well plate and allow them to attach.
- Load the cells with the calcium-sensitive dye.
- Add the test compound at various concentrations and incubate.
- Stimulate the cells with the NK2 agonist and simultaneously measure the fluorescence intensity over time.
- The inhibition of the agonist-induced calcium signal by the test compound is used to determine its IC₅₀.

4.2.2. cAMP Accumulation Assay

This assay measures the modulation of cyclic AMP levels, a result of Gs signaling.

- Materials:

- Cells expressing the human NK2 receptor.
- NK2 receptor agonist.

- Test compound.
- A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
- Procedure:
 - Incubate the cells with the test compound.
 - Stimulate the cells with an NK2 agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
 - Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
 - Determine the IC_{50} of the test compound by its ability to inhibit the agonist-induced cAMP production.

In conclusion, **6-methylbenzo[b]thiophene-2-carboxylic acid** is a valuable molecular scaffold in medicinal chemistry, particularly for the development of NK2 receptor antagonists. The protocols and information provided in this guide offer a foundational understanding for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its derivatives.

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